molecular formula C12H16N4O B10905501 1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine

1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine

Cat. No.: B10905501
M. Wt: 232.28 g/mol
InChI Key: NVBQPBYJCQAEAM-UHFFFAOYSA-N
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Description

1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine is a heterocyclic organic compound featuring an oxazolo[4,5-b]pyridine core fused to a piperidin-4-amine moiety. It is commonly supplied as a hydrochloride salt (C₁₂H₁₇ClN₄O) with a molecular weight of 268.74 g/mol . Key structural attributes include:

  • Oxazole ring: A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively.
  • 5-Methyl substitution: A methyl group at position 5 of the oxazolo-pyridine system, enhancing lipophilicity and steric bulk .
  • Piperidin-4-amine: A six-membered amine-containing ring, which may contribute to basicity and hydrogen-bonding interactions with biological targets.

The compound is commercially available under CAS number 1158219-97-6 with a purity of ≥95% . Its hydrochloride salt form improves solubility in aqueous media, making it suitable for pharmacological studies .

Properties

IUPAC Name

1-(5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8-2-3-10-11(14-8)15-12(17-10)16-6-4-9(13)5-7-16/h2-3,9H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBQPBYJCQAEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxazole-pyridine fused ring system, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole-pyridine ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an agonist for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been identified as a potential α7 nicotinic acetylcholine receptor (nAChR) agonist, which could be beneficial in treating cognitive deficits associated with neurological conditions .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Replacement of the oxazole oxygen (target compound) with nitrogen (imidazo analogs) increases basicity and alters hydrogen-bonding capacity .
  • Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to free-base imidazo derivatives .
  • Bioactivity : Oxazolo-pyridines are prioritized in QSAR models for HAT activity due to favorable descriptors like polarizability and charge distribution . Imidazo analogs may exhibit divergent target affinities due to electronic differences.

Biological Activity

1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that suggest possible interactions with various biological targets, including enzymes and receptors involved in disease processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C12H17N3O
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1035840-90-4

The compound's structure features a piperidine ring fused with an oxazolo-pyridine moiety, which contributes to its potential pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant antitumor effects. For instance, derivatives of piperidine have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
This compoundA549TBDTBD

Antifungal Activity

The antifungal potential of piperidine derivatives has also been explored extensively. In particular, studies have highlighted their effectiveness against resistant strains such as Candida auris.

Case Study: Antifungal Activity Against Candida auris

In a study evaluating the antifungal activity of various piperidine derivatives, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.24 µg/mL against C. auris. The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that compounds like this compound may have favorable absorption and distribution profiles. However, toxicity assessments are crucial for determining the safety of these compounds for clinical use.

Table 2: Pharmacokinetic Properties

PropertyValue
Oral BioavailabilityTBD
Half-LifeTBD
Toxicity LevelAcute Toxicity Cat. 3

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